molecular formula C14H19BrN2O2 B1652483 tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate CAS No. 1445951-00-7

tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

Cat. No.: B1652483
CAS No.: 1445951-00-7
M. Wt: 327.22
InChI Key: TVCSEOCDEGQRKK-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is a heterocyclic compound that features a pyridoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a bromoacetate ester in the presence of a base, followed by cyclization to form the azepine ring. The reaction conditions often include refluxing in an organic solvent such as xylene or butanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under reflux conditions in organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridoazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoazepine derivatives and related heterocyclic compounds such as pyridopyrimidines and pyridopyridazines .

Uniqueness

tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activity .

Properties

IUPAC Name

tert-butyl 2-bromo-5,6,8,9-tetrahydropyrido[2,3-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-6-10-4-5-12(15)16-11(10)7-9-17/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSEOCDEGQRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117404
Record name 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-00-7
Record name 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrido[2,3-d]azepine-7-carboxylic acid, 2-bromo-5,6,8,9-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
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tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Reactant of Route 3
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Reactant of Route 4
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tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Reactant of Route 5
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate
Reactant of Route 6
tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate

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